molecular formula C13H16O4 B1414928 4-(2-Methoxyphenyl)oxane-4-carboxylic acid CAS No. 1039931-72-0

4-(2-Methoxyphenyl)oxane-4-carboxylic acid

Cat. No.: B1414928
CAS No.: 1039931-72-0
M. Wt: 236.26 g/mol
InChI Key: KHVYTMKXKQRQFG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2-methoxyphenyl group and a carboxylic acid moiety.

Properties

IUPAC Name

4-(2-methoxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-2-4-10(11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYTMKXKQRQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651816
Record name 4-(2-Methoxyphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039931-72-0
Record name 4-(2-Methoxyphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenyl)oxane-4-carboxylic acid
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Biological Activity

4-(2-Methoxyphenyl)oxane-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an oxane ring with a carboxylic acid functional group. Its molecular formula is C13H16O4, and it has a molecular weight of approximately 236.27 g/mol. This compound's structural features suggest potential biological activities, although specific research on its mechanisms remains limited.

The presence of both aromatic and aliphatic functionalities in this compound contributes to its versatility in organic synthesis and medicinal chemistry. The compound can be synthesized through various routes, often involving common reagents such as hydrogen gas for reduction and potassium permanganate for oxidation.

Biological Activity Overview

While there is no detailed research specifically outlining the biological activity of this compound, its structural similarities to other biologically active compounds suggest potential applications. For instance, compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antioxidant properties .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
TetrahydropyranC5H10OSimple cyclic ether with limited bioactivity
Methyl tetrahydro-2H-pyran-4-carboxylateC8H14O3Exhibits moderate biological activity due to ester functionality
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetateC10H18O3Potentially bioactive but less studied

The distinctive methoxyphenyl group in this compound may impart specific chemical properties that differentiate it from these compounds, particularly regarding reactivity and potential biological activity.

Case Studies and Research Findings

  • Anti-inflammatory and Analgesic Potential : In studies focusing on carboxylic acids similar to this compound, compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, indicating potential anti-inflammatory properties .
  • Antioxidant Activity : Research has indicated that carboxylic acids can possess antioxidant properties, which are vital for protecting cells from oxidative stress. The antioxidant potential is often evaluated through various assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
  • In Vivo Studies : Although specific in vivo studies on this compound are lacking, related compounds have demonstrated efficacy in animal models for pain relief and inflammation reduction. These studies often highlight the pharmacokinetics and safety profiles of the compounds involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(2-Methoxyphenyl)oxane-4-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Features
This compound C₁₃H₁₆O₄ 236.26* 2-methoxy on phenyl Electron-donating group; potential for H-bonding
4-(4-Methoxyphenyl)oxane-4-carboxylic acid C₁₃H₁₆O₄ 236.26 4-methoxy on phenyl Positional isomer; altered steric/electronic effects
4-(2-Chlorophenyl)oxane-4-carboxylic acid C₁₂H₁₃ClO₃ 240.69 2-chloro on phenyl Electron-withdrawing group; increased acidity
4-(3-Chlorophenyl)oxane-4-carboxylic acid C₁₂H₁₃ClO₃ 240.69 3-chloro on phenyl Altered steric profile; GHS safety data available
4-(Difluoromethyl)oxane-4-carboxylic acid C₇H₁₀F₂O₃ 180.15 Difluoromethyl on oxane High electronegativity; compact structure

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The 2-methoxy group in the target compound likely enhances solubility via H-bonding compared to chloro derivatives. In contrast, chloro-substituted analogs exhibit higher acidity due to electron-withdrawing effects .
  • Positional Isomerism : The 4-methoxy isomer () may have distinct reactivity in synthesis due to reduced steric hindrance compared to the 2-methoxy variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methoxyphenyl)oxane-4-carboxylic acid
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